molecular formula C21H24N2O5 B12208092 6,7-dimethoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one

6,7-dimethoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one

Cat. No.: B12208092
M. Wt: 384.4 g/mol
InChI Key: KYUOJDLUNQCDLT-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its benzofuran core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one typically involves a multi-step process. One common method includes the reaction of 6,7-dimethoxy-2-benzofuran-1(3H)-one with 4-(2-methoxyphenyl)piperazine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, environmentally friendly methods, such as ultrasonic synthesis, have been explored to reduce the environmental impact of the production .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biological pathways. For instance, it may inhibit the activity of viral enzymes, making it a potential antiviral agent .

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

6,7-dimethoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C21H24N2O5/c1-25-16-7-5-4-6-15(16)22-10-12-23(13-11-22)20-14-8-9-17(26-2)19(27-3)18(14)21(24)28-20/h4-9,20H,10-13H2,1-3H3

InChI Key

KYUOJDLUNQCDLT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)N3CCN(CC3)C4=CC=CC=C4OC)OC

Origin of Product

United States

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